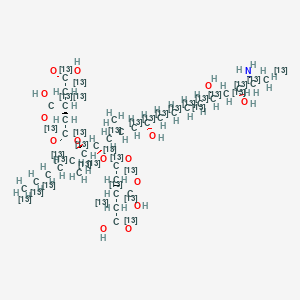

Fumonisin B1 13C34

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fumonisin B1-13C34 is the 13C isotope-labelled analog of mycotoxin, Fumonisin B1 . It is used as an analytical standard for determining the levels of fumonisin B1 (FB1) in anis seed samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) . It is a potent inhibitor of sphingosine N-acyltransferase (ceramide synthase) and disrupts de novo sphingolipid biosynthesis .

Molecular Structure Analysis

The molecular formula of Fumonisin B1-13C34 is 13C34H59NO15 . It is the 13C labeled Fumonisin B1 .Applications De Recherche Scientifique

Mycotoxin Research

Fumonisin B1-13C34 is a mycotoxin . It is one of the most toxic mycotoxins produced mainly by Fusarium proliferatum and Fusarium verticillioide . It has caused extensive contamination worldwide, mainly in corn, rice, wheat, and their products .

Health Risk Assessment

Fumonisin B1-13C34 poses a health risk and is toxic to animals and humans . It has been shown to cause oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis .

Toxicity Studies

The compound is used in research to study its toxic effects of acute toxicity, immunotoxicity, organ toxicity, and reproductive toxicity on animals and humans .

Contamination Studies

Fumonisin B1-13C34 is used in studies focusing on its contamination in various food products like corn, rice, wheat, and their by-products .

Analytical Standard

Fumonisin B1-13C34 is used as an analytical standard for determining the levels of fumonisin B1 (FB1) in anis seed samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .

Mechanism of Action Studies

The potential toxic mechanisms of Fumonisin B1-13C34 are being researched. It is used in studies to provide a reliable reference strategy for understanding the occurrence and toxicity of FB1 .

Mécanisme D'action

Target of Action

Fumonisin B1-13C34, also known as Fumonisin B1 13C34 or HY-N6719S, is a potent inhibitor of sphingosine N-acyltransferase , also known as ceramide synthase . This enzyme plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are important components of cell membranes and have various biological functions .

Mode of Action

Fumonisin B1-13C34 interacts with its target, ceramide synthase, by occupying the space and electrostatic interactions of both sphinganine (or sphingosine) and fatty acyl-CoA in ceramide synthase . This interaction disrupts the normal function of ceramide synthase, leading to a disruption in the de novo sphingolipid biosynthesis .

Biochemical Pathways

The inhibition of ceramide synthase by Fumonisin B1-13C34 leads to a disruption in the sphingolipid metabolism . This disruption results in an accumulation of sphinganine in cells and tissues . The alteration in sphingolipid metabolism can affect various signaling pathways within the cell .

Pharmacokinetics

It is known that the compound is a mycotoxin produced by fusarium moniliforme

Result of Action

The disruption of sphingolipid metabolism by Fumonisin B1-13C34 can lead to various cellular effects. It has been shown to cause oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis . These effects can lead to diseases such as equine leukoencephalomalacia, porcine pulmonary edema, and possibly kidney and liver cancer .

Action Environment

The action of Fumonisin B1-13C34 can be influenced by various environmental factors. For instance, the presence of Fusarium moniliforme, the fungus that produces Fumonisin B1-13C34, is more prevalent in certain agricultural products such as maize, rice, and wheat Therefore, the consumption of these contaminated products can lead to exposure to Fumonisin B1-13C34

Safety and Hazards

Fumonisin B1-13C34 is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety measures include avoiding contact with skin, eyes, or clothing, not breathing dust/fume/gas/mist/vapors/spray, and not eating, drinking, or smoking when using this product .

Orientations Futures

Fumonisin B1 has been used as a probe to investigate sphingolipid metabolism in yeast and animals . Although the physiological effects of Fumonisin B1 in plants have yet to be investigated in detail, forward and reverse genetic approaches have revealed many genes involved in these processes . Additional research is needed to fill the gaps in our understanding of Fumonisin B1-induced signaling pathways in plants .

Propriétés

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-11,16,18-trihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBUBMSSQKOIBE-HTPIOKJKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13C@@H]([13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@@H]([13C@H]([13CH3])N)O)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumonisin B1-13C34 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)

![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)